Azetidine-2,3-dicarboxylic acid

Description

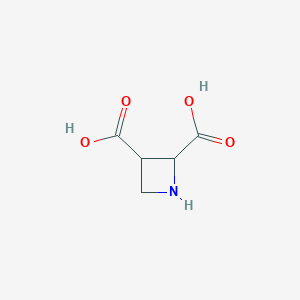

Structure

2D Structure

Properties

CAS No. |

147332-14-7 |

|---|---|

Molecular Formula |

C5H7NO4 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

azetidine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |

InChI Key |

BLLPFMQOLSYTBX-UHFFFAOYSA-N |

SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

Synonyms |

2,3-Azetidinedicarboxylicacid(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereoselective Strategies

Stereocontrolled Synthesis of Azetidine-2,3-dicarboxylic Acid Stereoisomers

The biological activity of ADC is highly dependent on its stereochemistry. Consequently, the ability to synthesize each of the four stereoisomers—L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC—in a stereocontrolled manner is of paramount importance for detailed pharmacological evaluation. nih.govnih.gov

Enantioselective Access to L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC

Researchers have successfully developed enantioselective synthetic routes to all four stereoisomers of this compound. nih.govnih.gov These syntheses provide access to the individual enantiomers, allowing for a thorough investigation of their distinct biological profiles. For instance, L-trans-ADC has demonstrated the highest affinity for native NMDA receptors, followed by the D-cis-ADC stereoisomer, highlighting the critical role of stereochemistry in receptor binding. nih.govnih.gov

Distinct Synthetic Pathways for cis- and trans-Isomers

The synthesis of the cis and trans isomers of ADC is achieved through two separate and distinct strategies. nih.govnih.gov One pathway is specifically designed to produce the two cis-ADC enantiomers, while a different route yields the two trans-ADC enantiomers. nih.govnih.gov This strategic divergence is essential to overcome the inherent challenges of controlling the relative stereochemistry of the two carboxylic acid groups on the azetidine (B1206935) ring.

Critical Reaction Mechanisms in Azetidine Ring Construction

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of ADC. Several critical reaction mechanisms are employed to achieve this, each offering unique advantages in terms of stereocontrol and efficiency.

Electrocyclic Reactions in Ring Formation

Electrocyclic reactions have been identified as a key step in certain synthetic strategies for azetidine-2,3-dicarboxylic acids. nih.govnih.gov For example, the stereospecific conversion of the electrocyclic reaction product of 1-(methoxycarbonyl)-1,2-dihydropyridine through oxidation with ruthenium tetroxide (RuO₄) has been shown to yield azetidine-cis-2,3-dicarboxylic acid. nih.govresearchgate.net This approach leverages the stereochemical information embedded in the starting material to control the final product's configuration. The unsaturated nature of azetines, which are precursors in some syntheses, makes them prone to thermal fragmentation via electrocyclic ring-opening, a challenge that must be managed during synthesis. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a predominant and versatile strategy for forming the azetidine ring. acs.org This approach typically involves the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor. magtech.com.cn For instance, the synthesis of L-azetidine-2-carboxylic acid has been achieved on a multigram scale from L-aspartic acid, involving an intramolecular cyclization as a key step. clockss.org The cyclization of S-adenosylmethionine (SAM) to form azetidine-2-carboxylic acid (AZE) is catalyzed by AZE synthases through a 4-exo-tet cyclization, demonstrating a biological approach to forming this strained ring system. nih.gov

Aza-Michael Addition Methodologies

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, represents another important methodology for constructing the azetidine framework. nih.govfrontiersin.org This reaction can be part of a cascade sequence, where the initial addition is followed by an intramolecular cyclization to form the four-membered ring. nih.govfrontiersin.org The use of cesium carbonate (Cs₂CO₃) as a catalyst has been shown to be effective in promoting the direct aza-Michael addition of azoles to α,β-unsaturated malonates, a reaction that can be adapted for the synthesis of substituted azetidines. nih.gov The Michael addition, in general, is a thermodynamically controlled process involving resonance-stabilized carbanions and activated olefins. organic-chemistry.org

Organometallic Routes for Functionalized Precursors

Organometallic reagents play a crucial role in the synthesis of functionalized precursors for this compound. A notable strategy involves the use of organolithium and organocuprate species to introduce substituents onto a pre-formed azetidine ring or a precursor that will subsequently undergo cyclization.

One approach begins with commercially available 3-azetidinones, which can be reacted with organometallic nucleophiles to generate tertiary alcohols. acs.org These alcohols can then be converted to their corresponding methyl ethers. Subsequent treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) facilitates an α-lithiation/β-elimination/α-lithiation sequence to form a key lithiated intermediate. acs.org This intermediate can then be carboxylated to introduce the carboxylic acid functionality.

Furthermore, copper-catalyzed reactions have been employed for the direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents, providing a rapid route to bis-functionalized azetidines. organic-chemistry.org This method is versatile, allowing for the introduction of alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org

A stereoselective approach to azetidine-based α-amino acids has been developed utilizing a metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors. acs.orgnih.gov This method provides access to a library of 2-azetidinylcarboxylic acids with high diastereo- and enantioselectivity. acs.org

[2+2] Cycloaddition Reactions for Azetidine Synthesis

[2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct and efficient pathway to the azetidine core. rsc.org This reaction involves the photochemical cycloaddition of an imine and an alkene. rsc.orgnih.gov However, the application of this reaction has been met with challenges due to competing relaxation pathways of the excited imine. nih.gov

Recent advancements have focused on overcoming these limitations. Visible-light photocatalysis has emerged as a powerful tool, enabling the use of milder reaction conditions. rsc.orgchemrxiv.org For instance, an iridium-based photocatalyst can activate 2-isoxazoline-3-carboxylates for a [2+2] cycloaddition with alkenes via triplet energy transfer. rsc.orgmdpi.com This method is notable for its broad substrate scope, tolerating both activated and unactivated alkenes. rsc.org

Another innovative approach involves a grind-promoted solvent-free Michael addition followed by a PhIO/Bu4NI mediated oxidative cyclization, which affords highly functionalized azetidines with excellent diastereoselectivities. acs.orgacs.orgfigshare.com The stereochemical outcome of these cycloadditions can be highly dependent on the nature of the reactants and the reaction conditions. For example, the reaction of N-tosylimines of 2-naphthaldehyde (B31174) with benzofuran (B130515) or styrene (B11656) derivatives at λ = 365 nm proceeds with complete stereoselectivity, suggesting a concerted transition state. thieme-connect.com

Below is a table summarizing selected [2+2] cycloaddition reactions for azetidine synthesis:

| Reactants | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| 2-Aminomalonates and Chalcones | Grind-promoted, PhIO/Bu4NI | Highly functionalized azetidines | Moderate to good | Excellent | acs.orgacs.org |

| 2-Isoxazoline-3-carboxylates and Alkenes | fac-[Ir(dFppy)3], blue light | Functionalized azetidines | - | - | rsc.orgmdpi.com |

| N-Tosyl-2-naphthaldehyde imine and Styrene | hν (365 nm) | Azetidine derivative | 61-83 | Complete | thieme-connect.com |

Functionalization Strategies for this compound Scaffolds

Once the this compound scaffold is constructed, further functionalization is often necessary to synthesize analogues with desired biological activities.

Nucleophilic Substitution Reactions

The strained four-membered ring of azetidines makes them susceptible to nucleophilic ring-opening reactions, which can be a powerful tool for derivatization. However, for the synthesis of derivatives of this compound, nucleophilic substitution at a pre-existing functional group is more common.

A key strategy involves the synthesis of alkyl 3-bromoazetidine-3-carboxylates. nih.gov The bromine atom at the C3 position serves as a good leaving group, allowing for substitution reactions with a variety of nucleophiles, including carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov This approach provides access to a diverse range of conformationally constrained azetidine-3-carboxylic acid derivatives. nih.gov

The enantioselective ring-opening of 3-substituted azetidines using a chiral squaramide hydrogen-bond donor catalyst has also been reported, yielding synthetically useful bifunctional α-amino-γ-halopropane chiral building blocks. acs.org

Selective C(sp³)–H Functionalization

The direct functionalization of C(sp³)–H bonds is an increasingly important strategy in organic synthesis due to its atom economy. In the context of this compound, this approach allows for the introduction of substituents at specific positions on the ring without the need for pre-functionalization.

A palladium-catalyzed C(sp³)–H arylation of azetidines at the C3 position has been developed using a directing group strategy. acs.orgacs.org Commercially available D-azetidine-2-carboxylic acid can be derivatized with a directing group, such as 8-aminoquinoline (B160924), which then directs the palladium catalyst to activate the C3–H bond for arylation. acs.org This method has a broad substrate scope and provides access to stereochemically defined and synthetically useful building blocks. acs.orgacs.org The reaction tolerates a variety of aryl iodides with both electron-donating and electron-withdrawing groups. acs.org

An intramolecular palladium(II)-catalyzed C(sp³)–H amination has also been reported for the synthesis of azetidines. rsc.org

Base-Promoted Rearrangement Reactions (e.g., Sommelet-Hauser)

Base-promoted rearrangement reactions offer another avenue for modifying the azetidine scaffold. The Sommelet-Hauser rearrangement is a classic example, involving the rearrangement of certain benzyl quaternary ammonium (B1175870) salts in the presence of a strong base like sodium amide. wikipedia.org The reaction proceeds through a benzylic ylide intermediate that undergoes a acs.orgfigshare.com-sigmatropic rearrangement. wikipedia.org

While the direct application to this compound itself is less common, the principles of ylide formation and rearrangement are relevant. For instance, azetidinium ylides can undergo a Stevens rearrangement, which is a competing reaction to the Sommelet-Hauser rearrangement. wikipedia.orgresearchgate.net The competition between these two pathways is influenced by the substituents on the ylide. nih.gov Recent research has explored catalytic versions of these rearrangements, expanding their synthetic utility. nih.gov

Derivatization and Analogue Synthesis

The derivatization of the carboxylic acid and amino groups of this compound is crucial for creating analogues with diverse properties. Standard peptide coupling methods can be used to incorporate these constrained amino acids into peptide chains. acs.orgnih.gov The introduction of azetidine-2-carboxylic acid can induce γ-turns in peptide chains, influencing their secondary structure. acs.org

Furthermore, the synthesis of various derivatives has been achieved through the functionalization of key intermediates. For example, alkyl 3-bromoazetidine-3-carboxylates can be transformed into a wide array of derivatives through nucleophilic substitution. nih.gov The synthesis of a bicyclic azetidine with antimalarial activity was enabled by a stereospecific, directed C(sp³)–H arylation, showcasing the power of these advanced methods in creating complex and biologically active molecules. acs.org

The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives with potential biological and foldameric applications has been achieved through amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. nih.gov These derivatives can be further elaborated through reactions at the amino and carboxyl groups. nih.gov

The table below highlights some examples of derivatization and analogue synthesis starting from functionalized azetidine precursors.

| Starting Material | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Alkyl 3-bromoazetidine-3-carboxylates | C, S, O, N nucleophiles | Functionalized azetidine-3-carboxylic acid derivatives | Biological and foldameric applications | nih.gov |

| D-Azetidine-2-carboxylic acid | 1. 8-Aminoquinoline (directing group) 2. Pd-catalyst, Aryl iodide | cis-3-Aryl-azetidine-2-carboxylic acid derivatives | Synthesis of antimalarial compounds | acs.org |

| Unsaturated 2-azetidinylcarboxylic acids | Metal-catalyzed asymmetric reduction | Enantioenriched saturated 2-azetidinylcarboxylic acids | Small peptide synthesis | acs.orgnih.gov |

Preparation of Carboxylic Acid Esters and Amides

The synthesis of esters and amides of this compound is a key step in creating diverse derivatives for further study.

Esterification: The conversion of the carboxylic acid groups to esters is often a necessary step to facilitate purification or subsequent reactions. For instance, a cyano azetidine precursor can be converted to its corresponding ethyl ester by treatment with concentrated sulfuric acid in ethanol. nih.gov This method has been shown to proceed without epimerization, even under harsh acidic conditions. nih.gov Another approach involves the use of imidate alkylating reagents, which can effectively form esters from carboxylic acids under thermal conditions. syr.edu For example, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can be used to prepare 2-trimethylsilylethyl (TMSE) esters. syr.edu

Amide Formation: The synthesis of amides from this compound is crucial for developing potential therapeutic agents, such as STAT3 inhibitors. acs.org The (R)-enantiomer of azetidine-2-carboxamide (B111606) has shown greater potency compared to the (S)-enantiomer. acs.org The formation of the amide bond can be achieved by first converting the carboxylic acid to an acyl chloride using a reagent like oxalyl chloride, followed by reaction with the desired amine. researchgate.net This method is highly efficient for creating amide derivatives. researchgate.net

| Derivative | Reagents | Key Features | Reference |

| Ethyl Ester | Concentrated H2SO4, Ethanol | No epimerization observed. | nih.gov |

| TMSE Ester | 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Thermal conditions, mild cleavage. | syr.edu |

| (R)-Azetidine-2-carboxamide | Oxalyl chloride, Amine | Higher potency as STAT3 inhibitor. | acs.org |

N-Alkylation and N-Acylation Strategies

Modification of the nitrogen atom of the azetidine ring through N-alkylation and N-acylation is a common strategy to introduce diverse functional groups and to protect the nitrogen during synthesis.

N-Alkylation: Direct N-alkylation of the azetidine ring can be challenging due to the low nucleophilicity of the N-Boc-amino group. clockss.org A successful strategy involves changing the protecting group to a tosyl (Ts) group, which allows for intramolecular cyclization to form the N-Ts-azetidine. clockss.org For instance, tert-butyl L-azetidine-2-carboxylate can be successfully N-alkylated with an iodide in the presence of diisopropylethylamine (DIPEA) in acetonitrile. clockss.org Another approach utilizes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols to form 1,3-disubstituted azetidines. organic-chemistry.org

N-Acylation: N-acylation is often employed to introduce a protecting group or a specific functional moiety. For example, after cleaving an N-benzyl protective group, the nitrogen can be reprotected in situ as a tert-butyl carbamate (B1207046) (Boc). nih.gov This is a common step in multi-step syntheses of azetidine derivatives. The use of oxalyl chloride is an effective method for the acylation of the carboxylic group, which can then be converted to various amides. researchgate.net

| Reaction | Reagents/Conditions | Key Features | Reference |

| N-Alkylation | Iodide, DIPEA, MeCN | Effective for tert-butyl L-azetidine-2-carboxylate. | clockss.org |

| N-Alkylation | bis-triflates of 2-substituted-1,3-propanediols | Forms 1,3-disubstituted azetidines. | organic-chemistry.org |

| N-Acylation (Boc protection) | (Boc)2O | In situ protection after debenzylation. | nih.gov |

| N-Acylation (Amide formation) | Oxalyl chloride, Amine | Efficient conversion of carboxylic acid to amide. | researchgate.net |

Synthesis of Chiral Auxiliaries Utilizing Azetidine Dicarboxylic Acids

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Azetidine-based structures, including derivatives of azetidine dicarboxylic acids, have been utilized in the synthesis of chiral auxiliaries.

(S)-1-Phenylethylamine has been employed as a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. capes.gov.brrsc.org The absolute configuration of one of the products was confirmed by X-ray crystallography. capes.gov.brrsc.org Chiral auxiliaries derived from C2-symmetric azetidines have also been prepared, and their propionamides have undergone asymmetric alkylation. capes.gov.brrsc.org

The development of stereospecific C(sp³)–H arylation of azetidines has enabled the preparation of all four stereoisomers of certain bicyclic azetidines, which can serve as versatile building blocks for further diversification. acs.org This method relies on the use of a directing group, such as 8-aminoquinoline, which is later removed. acs.org This approach provides access to stereochemically defined and synthetically useful carboxylic acid building blocks. acs.org

| Chiral Auxiliary Strategy | Key Reagent/Method | Outcome | Reference |

| (S)-1-Phenylethylamine as auxiliary | Use with azetidine-2,4-dicarboxylic acid | Synthesis of enantiomeric pair of acids. | capes.gov.brrsc.org |

| C2-Symmetric Azetidines | Asymmetric alkylation of propionamides | Stereocontrolled product formation. | capes.gov.brrsc.org |

| Stereospecific C(sp³)–H Arylation | Pd-catalyzed, 8-aminoquinoline directing group | Access to all four stereoisomers of bicyclic azetidines. | acs.org |

Resolution Techniques for Enantiomeric Purity

The separation of enantiomers is critical for pharmacological studies, as different stereoisomers can exhibit vastly different biological activities. nih.govnih.gov For this compound, distinct synthetic strategies have been developed to obtain the cis and trans stereoisomers separately. nih.govnih.gov

One common method for resolving racemic mixtures is through the formation of diastereomeric salts using a chiral resolving agent. For example, Cbz-protected 3,3-difluoroproline has been resolved using D- or L-tyrosine hydrazide to yield the (R) or (S) enantiomers with high enantiomeric excess (99% ee). researchgate.net While this example is for a related proline derivative, the principle is applicable to azetidine carboxylic acids.

Another powerful technique for obtaining enantiomerically pure compounds is through stereocontrolled synthesis, where the desired stereochemistry is established throughout the synthetic sequence. Two distinct strategies have been successfully employed to synthesize all four stereoisomers of this compound (L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC). nih.govnih.gov This approach avoids the need for a final resolution step.

Furthermore, purification of the final products often involves ion-exchange chromatography. For example, after deprotection of N-Boc azetidine dicarboxylic acid derivatives, the resulting amino acid can be purified using a DOWEX resin. nih.gov

| Technique | Methodology | Application Example | Reference |

| Diastereomeric Salt Formation | Use of a chiral resolving agent like D- or L-tyrosine hydrazide. | Resolution of Cbz-protected 3,3-difluoroproline. | researchgate.net |

| Stereocontrolled Synthesis | Separate synthetic pathways for cis and trans isomers. | Synthesis of all four stereoisomers of this compound. | nih.govnih.gov |

| Ion-Exchange Chromatography | Purification of the final amino acid using a resin like DOWEX. | Purification of deprotected this compound. | nih.gov |

Reactivity Profiles and Transformation Pathways

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring System

The chemical behavior of azetidines is significantly influenced by their substantial ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.orgresearchwithrutgers.com This value places azetidines between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable, unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of ring strain makes the azetidine ring stable enough for handling under many conditions, yet susceptible to specific ring-opening reactions that can be triggered when desired. rsc.orgrsc.orgresearchwithrutgers.com

The inherent strain endows the azetidine ring with a rigid molecular structure. researchgate.net This rigidity is a key feature in the design of molecules like Azetidine-2,3-dicarboxylic acid as conformationally restricted analogs of bioactive molecules. The strain energy is a thermodynamic driving force for reactions that lead to the opening of the four-membered ring, a pathway that can be harnessed for the synthesis of more complex acyclic or larger heterocyclic structures. rsc.orgnih.gov For instance, the strain-release of azabicyclo[1.1.0]butane, a related strained system, can drive anion relay sequences to form functionalized azetidines. nih.gov The reactivity stemming from this ring strain allows for unique chemical transformations that are not readily accessible with less strained heterocyclic systems. rsc.orgrsc.orgresearchwithrutgers.com

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

| Piperidine | 6 | 0 researchgate.net |

Selective Ring-Opening Reactions and Mechanistic Investigations

The strain within the azetidine ring facilitates a variety of selective ring-opening reactions, providing a versatile pathway to functionalized amine derivatives. These reactions typically proceed via nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.

Heating azetidine with concentrated hydrochloric acid can induce ring-opening. ambeed.com More sophisticated and selective methods have been developed using various nucleophiles and catalysts. For example, 2-arylazetidine-2-carboxylic acid ester derivatives can undergo site-selective nucleophilic ring-opening with tetrabutylammonium (B224687) halides to furnish tertiary alkyl halides. researchgate.net The development of enantioselective ring-opening reactions has further expanded the synthetic utility of azetidines. Chiral squaramide hydrogen-bond donor catalysts have been shown to promote highly enantioselective ring-opening of 3-substituted azetidines with acyl halides. acs.org

Mechanistic studies suggest that these reactions can be finely tuned. For instance, the choice of solvent can significantly impact enantioselectivity in catalyzed ring-openings, with less polar solvents often favoring the desired noncovalent interactions between the substrate and catalyst. acs.org The reaction of N-protected azetidines with various electrophiles like acyl chlorides and alkyl halides can lead to a broad scope of ring-opened products with high enantiomeric excess. acs.org However, limitations exist, as 3,3-disubstituted azetidines have shown low reactivity and yield in these ring-opening reactions. acs.org

| Azetidine Derivative | Reagents | Product Type | Reference |

|---|---|---|---|

| Azetidine | Conc. HCl, heat | Ring-opened amino chloride | ambeed.com |

| 2-Arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts | Tetrabutylammonium halides (Bu4NX) | Tertiary alkyl halides | researchgate.net |

| 3-Substituted Azetidines | Acyl chlorides, Chiral squaramide catalyst | Enantioenriched γ-amido halides | acs.org |

| N-Phenyl azetidine | Allyl and benzyl (B1604629) halides, Chiral squaramide catalyst | Enantioenriched tertiary amines | acs.org |

Controlled Chemical Transformations of Carboxylic Acid Functionalities

The two carboxylic acid groups of this compound offer multiple handles for chemical modification, which must be controlled to achieve desired synthetic outcomes. Standard transformations such as esterification and amide bond formation are common strategies.

In synthetic routes towards stereoisomers of this compound, the carboxylic acid groups are often masked as esters (e.g., ethyl esters) or derived from other functional groups like nitriles. For example, a cyano group can be converted to an ethyl ester under harsh conditions using concentrated sulfuric acid in ethanol. nih.gov The subsequent hydrolysis of these ester groups, a process known as saponification, is typically achieved using a base like sodium hydroxide, followed by acidification to yield the free carboxylic acid. nih.gov This final deprotection step is often followed by ion-exchange chromatography to isolate the zwitterionic amino diacid. nih.gov

Protecting groups are crucial for managing the reactivity of the azetidine nitrogen and the carboxylic acids. The nitrogen is commonly protected as a tert-butyl carbamate (B1207046) (Boc), which is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA). nih.gov Decarboxylative functionalization, a powerful strategy for C-C and C-heteroatom bond formation, represents another potential transformation pathway for the carboxylic acid groups, often leveraging metallaphotoredox catalysis. princeton.edu Furthermore, stereochemical integrity at the carbon centers bearing the carboxylic acids is a key consideration. For instance, epimerization at the α-carbon can be achieved under basic conditions, allowing access to different stereoisomers. acs.org

Stability Considerations Under Various Reaction Conditions

The stability of the this compound scaffold is a critical factor in its synthesis and manipulation. The four-membered ring, while strained, exhibits considerable stability under a range of reaction conditions, allowing for selective transformations at the functional groups.

For example, the conversion of a nitrile to an ester using concentrated H₂SO₄ in ethanol, considered "quite harsh conditions," proceeds without epimerization, highlighting the ring's robustness. nih.gov The azetidine ring is also stable to the acidic conditions required for the removal of a Boc protecting group using trifluoroacetic acid (TFA). nih.gov In some cases, azetidines are the thermodynamically favored isomers compared to their corresponding three-membered aziridine counterparts, as demonstrated by the thermal isomerization of aziridines to azetidines. rsc.org

Stereochemical and Conformational Analysis

Diastereomeric and Enantiomeric Relationships

Azetidine-2,3-dicarboxylic acid possesses two chiral centers at the C2 and C3 positions of the azetidine (B1206935) ring. This gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into pairs of enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comumd.edu For this compound, this results in two enantiomeric pairs. Diastereomers, on the other hand, are stereoisomers that are not mirror images of one another. libretexts.org This relationship exists between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair.

The four stereoisomers are designated based on the relative orientation of the two carboxylic acid groups as cis or trans, and by the absolute configuration (R/S) at each chiral center. The specific stereoisomers are L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC. nih.govnih.gov For instance, the enantiomer of a (2R, 3R) isomer would be the (2S, 3S) isomer, while a (2R, 3S) isomer would be a diastereomer to both. masterorganicchemistry.com The distinct spatial arrangement of the functional groups in each stereoisomer leads to different chemical and physical properties, including their biological activity. saskoer.ca

A study on the four stereoisomers of this compound (ADC) demonstrated these differences in a biological context. nih.govnih.gov The isomers were synthesized and tested for their affinity at NMDA receptors. The results showed that L-trans-ADC had the highest affinity, followed by D-cis-ADC. In contrast, L-cis-ADC and D-trans-ADC were found to be low-affinity ligands. nih.govnih.gov This highlights how the specific stereochemical arrangement is crucial for molecular recognition and biological function.

| Stereoisomer | Relationship to (2R, 3R) |

| (2S, 3S) | Enantiomer |

| (2R, 3S) | Diastereomer |

| (2S, 3R) | Diastereomer |

Conformational Preferences of the Azetidine Ring

The four-membered azetidine ring is subject to significant ring strain, which dictates its conformational preferences. nih.gov Unlike the more flexible five-membered proline ring, the azetidine ring has a more restricted range of motion. nih.govoup.com

Puckered vs. Planar Conformations

The azetidine ring, similar to cyclobutane, is not perfectly planar. ic.ac.uk A planar conformation would lead to significant eclipsing interactions between the substituents on adjacent carbon atoms, resulting in high torsional strain. youtube.com To alleviate this strain, the azetidine ring adopts a "puckered" or bent conformation. ic.ac.ukyoutube.com This puckering moves the ring atoms out of a single plane, thereby increasing the dihedral angles between substituents and reducing torsional strain. youtube.com The energy difference between a planar and a puckered conformation for a four-membered ring is generally small, but the puckered form is typically more stable. ic.ac.uk

Influence of Substituents and Peptide Backbones on Ring Conformation

The specific conformation adopted by the azetidine ring can be influenced by the nature and position of its substituents. nih.gov In the case of this compound, the two carboxylic acid groups play a significant role in determining the degree of puckering and the preferred conformation. The electronic and steric interactions between these groups, as well as with the ring's nitrogen atom, will modulate the conformational landscape.

Comparative Conformational Studies with Proline and Related Cyclic Amino Acids

Azetidine-2-carboxylic acid, a simpler analog, is considered a homolog of proline. acs.org The key structural difference is the four-membered ring of azetidine versus the five-membered ring of proline. oup.com This difference in ring size has a profound impact on the conformational properties of peptides containing these residues.

Experimental and Theoretical Approaches to Conformational Assignment

The determination of the precise conformation of this compound and its derivatives relies on a combination of experimental and theoretical methods.

Experimental Techniques:

X-ray Crystallography: This technique provides highly detailed information about the solid-state conformation of the molecule, including bond lengths, bond angles, and the degree of ring puckering. ic.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is a powerful tool for conformational analysis. By measuring nuclear Overhauser effects (NOEs) and coupling constants, it is possible to deduce the relative spatial proximity of different atoms and thus infer the preferred conformation in a particular solvent.

Theoretical Approaches:

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and conformational preferences of azetidine-2,3-dicarboxylic acid and its derivatives.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Preliminary studies have utilized DFT to explore the characteristics of this compound derivatives. smolecule.com These calculations can provide valuable information on molecular geometries, charge distributions, and spectroscopic properties, which are crucial for understanding their behavior in different chemical environments. smolecule.comscirp.org

Molecular Modeling and Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules and its behavior in solution.

In-Silico Ligand-Protein Docking Studies (Non-Clinical Context)

In-silico ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov For the four stereoisomers of this compound (ADC), docking studies have been conducted to understand their interaction with the agonist-binding domain of NMDA receptors. nih.govnih.gov These studies revealed that the stereochemistry of the ADC isomers significantly influences their binding affinity, with L-trans-ADC showing the highest affinity. nih.govnih.gov The docking simulations suggested an unusual binding mode for these ligands compared to the natural agonist, glutamate (B1630785). nih.govnih.gov For instance, the proposed binding mode for L-trans-ADC, D-cis-ADC, and D-trans-ADC in the NR2A agonist binding site differs from that of glutamate. nih.gov This highlights the utility of docking in generating hypotheses about ligand-receptor interactions at the molecular level.

Table 1: Binding Affinities of this compound Stereoisomers at Native NMDA Receptors

| Stereoisomer | Binding Affinity (Ki) |

| L-trans-ADC | 10 µM nih.govnih.gov |

| D-cis-ADC | 21 µM nih.govnih.gov |

| L-cis-ADC | >100 µM nih.govnih.gov |

| D-trans-ADC | 90 µM nih.govnih.gov |

Molecular Dynamics Simulations of Azetidine-Containing Systems

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, including conformational changes and interactions with the solvent. mdpi.comsemanticscholar.org While specific MD simulations for this compound were not found, studies on the related N-methylazetidin-2-one have used this technique to predict a stepwise mechanism for its hydrolysis in an aqueous solution. scribd.com Furthermore, MD simulations of the proline analogue, azetidine-2-carboxylic acid (Aze), have been performed to evaluate its effect on peptide conformations. nih.gov These simulations revealed that Aze has a higher propensity than proline to induce a significant bend in a polypeptide chain. nih.gov Such simulations on this compound could elucidate its conformational dynamics and interactions with water molecules, which are crucial for its biological activity.

Prediction and Analysis of Reaction Mechanisms

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For azetidine-containing systems, theoretical studies have been used to predict reaction pathways. For example, the hydrolysis of N-methylazetidin-2-one was predicted to occur through a stepwise mechanism involving the formation of a tetrahedral intermediate. scribd.com The computational analysis of such reactions can help in understanding the reactivity of the azetidine (B1206935) ring and in designing new synthetic routes. While specific studies on the reaction mechanisms of this compound are not detailed in the provided search results, the established computational approaches are readily applicable.

Assessment of Stereoselectivity in Catalytic Reactions

Computational studies, particularly in-silico ligand-protein docking simulations, have been instrumental in evaluating the stereoselectivity of this compound (ADC) stereoisomers. nih.govnih.gov These investigations model the interactions between the different isomers and biological targets, such as N-methyl-D-aspartate (NMDA) receptors, to predict their binding affinity and efficacy.

Research involving the four stereoisomers of ADC—L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC—has utilized such computational approaches. nih.gov An in-silico docking study focusing on their interaction with the agonist binding site of NMDA receptors suggested an unusual binding mode for these amino acids. nih.govnih.gov This type of analysis helps to explain the experimentally observed differences in biological activity among the stereoisomers.

The stereocontrolled synthesis of the four ADC isomers allowed for their pharmacological characterization, providing empirical data that correlates with computational predictions. nih.gov In radioligand binding assays at native NMDA receptors, the stereoisomers displayed markedly different affinities. L-trans-ADC showed the highest affinity, followed by the D-cis-ADC isomer. nih.govnih.gov Conversely, the L-cis-ADC and D-trans-ADC analogs were identified as low-affinity ligands. nih.govnih.gov Further electrophysiological characterization at various NMDA receptor subtypes expressed in Xenopus oocytes reinforced these findings, showing distinct potencies for each isomer. nih.gov L-trans-ADC, for instance, displayed the highest agonist potency at the NR1/NR2D subtype. nih.govnih.gov

The data below, derived from experimental characterization, provides a quantitative basis for the stereoselectivity assessed by computational models.

Table 1: Binding Affinity and Agonist Potency of this compound Stereoisomers at NMDA Receptors

| Stereoisomer | Binding Affinity (Ki) at native NMDA receptors | Agonist Potency (EC50) at NR1/NR2D |

| L-trans-ADC | 10 µM nih.govnih.gov | 50 µM nih.govnih.gov |

| D-cis-ADC | 21 µM nih.govnih.gov | 230 µM nih.govnih.gov |

| D-trans-ADC | 90 µM nih.govnih.gov | Not Reported |

| L-cis-ADC | >100 µM nih.govnih.gov | Not Reported |

Analysis of Ring Strain and Energetic Profiles

The azetidine scaffold is characterized by a significant degree of ring strain, a defining feature that governs its reactivity and conformation. researchgate.netrsc.org The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This high level of strain endows the molecule with a notable rigidity and a unique stability profile that is intermediate between the more strained aziridines and the less strained, more flexible five-membered pyrrolidine (B122466) rings. researchgate.netrsc.org

The comparison of azetidine's ring strain with other cyclic molecules highlights its unique energetic position.

Table 2: Comparison of Ring Strain Energies in Saturated Cyclic Compounds

| Compound | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 26.7 - 27.7 researchgate.netrsc.org |

| Cyclopropane | 27.6 researchgate.net |

| Cyclobutane | 26.4 researchgate.net |

| Azetidine | 25.2 - 25.4 researchgate.netrsc.org |

| Pyrrolidine | 5.4 - 5.8 researchgate.netrsc.org |

| Piperidine | 0 researchgate.net |

Biological Roles and Biochemical Mechanisms Non Clinical Contexts

Azetidine-2,3-dicarboxylic Acid as a Non-Proteinogenic Amino Acid Mimic

Mimicry of L-Proline in Protein Synthesis

Azetidine-2-carboxylic acid's structural resemblance to L-proline is the cornerstone of its biological activity. mdpi.com The key difference lies in the four-membered ring of A2C compared to the five-membered ring of L-proline. wikipedia.org This similarity is close enough that in many organisms, the cellular machinery for protein synthesis cannot effectively distinguish between the two. nih.gov

Specifically, the prolyl-tRNA synthetase (ProRS), the enzyme responsible for attaching L-proline to its corresponding transfer RNA (tRNA) molecule for delivery to the ribosome, can mistakenly recognize and activate A2C. biorxiv.orgacs.org This leads to the formation of A2C-tRNA^Pro, which is then incorporated into nascent polypeptide chains at positions that should be occupied by proline. acs.org While some A2C-producing organisms have evolved ProRS enzymes that can discriminate against A2C, most other organisms, from bacteria to mammalian cells, are susceptible to this misincorporation. biorxiv.orgnih.gov For instance, studies on Arabidopsis thaliana have shown that it possesses two Pro-tRNA synthetases, one of which uses both proline and A2C, highlighting the mechanism of toxicity in plants. biorxiv.org

Mechanistic Insights into Protein Misincorporation in Non-Human Biological Systems (e.g., Plants, Bacteria, Mammalian Cells in vitro)

The misincorporation of A2C into proteins has been observed across different biological systems, leading to significant cellular disruption.

Plants: In plants like Arabidopsis, exposure to A2C inhibits root growth, a phenotype that can be reversed by the addition of L-proline but not D-proline. biorxiv.orgnih.gov Proteomic analyses have confirmed that A2C is indeed integrated into proteins in place of proline, specifically affecting proteins translated in the cytosol. biorxiv.orgnih.gov This substitution disrupts protein structure; molecular modeling suggests that replacing a proline with A2C can cause a severe bend in the polypeptide chain, disrupting structures like the poly-proline type II helix. nih.gov

Bacteria: In bacterial systems such as Escherichia coli, A2C is toxic and its presence can severely inhibit growth. nih.gov This toxicity is directly linked to its replacement of proline during protein synthesis. acs.org When used to overexpress recombinant proteins like murine myelin basic protein in E. coli, mass spectrometry has shown that A2C is incorporated at multiple proline sites. nih.gov

Mammalian Cells (in vitro): In laboratory settings, mammalian cells also misincorporate A2C into proteins. nih.gov For example, in vitro studies with chick embryo cartilage demonstrated that A2C is incorporated into newly synthesized collagen. medchemexpress.com Similarly, experiments with rabbit reticulocytes showed a dose-dependent reduction in the incorporation of radiolabeled proline into hemoglobin when A2C was present. medchemexpress.com

Table 1: Effects of A2C Misincorporation in Various Biological Systems

| Biological System | Observed Effects of A2C Misincorporation | Key Research Findings |

|---|---|---|

| Plants (Arabidopsis thaliana) | Inhibition of root growth, global stress response. biorxiv.orgnih.gov | A2C is incorporated into cytosolic proteins in place of L-proline. biorxiv.orgnih.gov |

| Bacteria (E. coli) | Severe growth inhibition. nih.gov | A2C replaces proline in recombinant proteins, disrupting their structure. nih.gov |

| Mammalian Cells (in vitro) | Disrupted collagen and hemoglobin synthesis. medchemexpress.commedchemexpress.com | A2C is incorporated into collagen and reduces proline incorporation into hemoglobin. medchemexpress.commedchemexpress.com |

Induction of Unfolded Protein Response and Endoplasmic Reticulum (ER) Stress in Cellular Models

The widespread substitution of proline with A2C leads to the synthesis of structurally abnormal and misfolded proteins. mdpi.comrsc.org This accumulation of aberrant proteins, particularly within the endoplasmic reticulum (ER), triggers a cellular stress response pathway known as the Unfolded Protein Response (UPR). biorxiv.orgnih.govnih.gov The UPR is a homeostatic mechanism designed to alleviate ER stress by reducing the protein load and enhancing the cell's protein-folding capacity. nih.gov

In various cellular models, A2C has been used as a chemical inducer of ER stress. nih.govsemanticscholar.orgresearchgate.net Studies in BV2 microglial cells and HeLa cells have shown that A2C treatment leads to the activation of key UPR signaling pathways. researchgate.netmdpi.comnih.gov This includes the activation of the PERK (protein kinase RNA-like ER kinase) and ATF6 (activating transcription factor 6) arms of the UPR. researchgate.netnih.gov Activation of the PERK pathway leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which globally attenuates protein synthesis to reduce the load of new proteins entering the ER. semanticscholar.orgnih.gov Simultaneously, ATF6 is cleaved to its active form, which translocates to the nucleus to upregulate genes encoding ER chaperones, such as BiP (binding immunoglobulin protein), to aid in protein folding. mdpi.comnih.gov AZE treatment has been shown to cause a robust activation of UPR-related genes, including ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, and GADD34. mdpi.com

Furthermore, the ER stress induced by A2C can also lead to the activation of autophagy, a cellular process for degrading and recycling damaged components, as evidenced by the increased levels of the autophagy marker LC3-II in A2C-treated cells. nih.govnih.gov This entire response underscores the cell's attempt to manage the proteotoxic stress caused by A2C misincorporation. nih.gov

Enzymatic Metabolism and Detoxification Pathways

Despite its toxicity, some microorganisms have evolved sophisticated enzymatic pathways to not only resist A2C but also to utilize it as a nutrient source. nih.govresearchgate.net These detoxification strategies are crucial for their survival in environments where A2C is present.

L-Azetidine-2-carboxylate Hydrolase Activity and Catalytic Mechanism

A key enzyme in A2C detoxification is L-azetidine-2-carboxylate hydrolase (AC hydrolase). nih.govnih.gov This enzyme belongs to the haloacid dehalogenase-like (HAD) superfamily of hydrolases. researchgate.netrsc.orgnih.gov The catalytic action of AC hydrolase involves the hydrolytic opening of the strained four-membered azetidine (B1206935) ring. nih.govnih.gov This reaction requires water as a co-substrate and results in the formation of 2-hydroxy-4-aminobutyrate, a less toxic, linear amino acid derivative. nih.govnih.gov

Structural and mechanistic studies have provided insights into its function. The enzyme exhibits high substrate and stereospecificity for the L-isomer of A2C. rsc.org The catalytic mechanism involves a conserved aspartate residue that acts as the active site nucleophile, a hallmark of the HAD superfamily. nih.gov Mutating this key aspartate residue to alanine (B10760859) results in a loss of enzymatic activity, confirming its critical role in catalysis. nih.gov

Bacterial Assimilation Pathways for Azetidine-2-carboxylic Acid (e.g., Pseudomonas sp. strain A2C)

The bacterium Pseudomonas sp. strain A2C provides a well-studied model for how microorganisms can detoxify and assimilate A2C, using it as their sole source of nitrogen. nih.govnih.gov This bacterium employs a multi-step strategy that minimizes cellular risk.

The detoxification process begins in the periplasm, the space between the inner and outer bacterial membranes. nih.govnih.gov The AC hydrolase is exported to this compartment, possibly with the help of a chaperone protein. nih.govnih.gov In the periplasm, A2C is hydrolyzed to 2-hydroxy-4-aminobutyrate. nih.govnih.gov This product is then transported into the cytoplasm by a specific transporter, likely a GABA transporter homolog. nih.govresearchgate.net Once inside the cytoplasm, 2-hydroxy-4-aminobutyrate undergoes further metabolism, including a transamination reaction, which allows the bacterium to capture the nitrogen atom for its own metabolic needs. nih.gov This compartmentalized strategy effectively neutralizes the toxic compound before it can enter the cytoplasm and be misincorporated into proteins. nih.gov

Table 2: Detoxification and Assimilation of A2C in Pseudomonas sp. strain A2C

| Step | Location | Key Enzyme/Protein | Process |

|---|---|---|---|

| 1. Hydrolysis | Periplasm | L-azetidine-2-carboxylate hydrolase | A2C ring is opened to form 2-hydroxy-4-aminobutyrate. nih.govnih.gov |

| 2. Transport | Cytoplasmic Membrane | GABA transporter homolog | 2-hydroxy-4-aminobutyrate is transported into the cytoplasm. nih.govresearchgate.net |

| 3. Metabolism | Cytoplasm | Aminotransferase | Further metabolism, including transamination, to assimilate nitrogen. nih.gov |

Biosynthesis of Azetidine-2-carboxylic Acid

The formation of azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in various plants and bacteria, is a testament to the versatility of enzymatic catalysis. nih.govnih.gov This process is notably distinct from the synthesis of its dicarboxylic acid analogue, focusing on the generation of the core four-membered ring structure.

Key to the biosynthesis of AZE are specific enzymes known as AZE synthases, which have been identified in bacterial pathways. nih.gov These enzymes, including AzeJ and VioH, are SAM-dependent and catalyze an unusual intramolecular cyclization of S-adenosylmethionine. nih.govnih.govarizona.edu Unlike typical methyltransferases that transfer a methyl group from SAM, AZE synthases utilize the entire molecule to form the strained azetidine ring. arizona.edu Structural and biochemical analyses of these enzymes reveal that they facilitate a unique conformation of the SAM substrate, which is crucial for the subsequent cyclization reaction. nih.govnih.gov

The core of AZE biosynthesis is an intramolecular 4-exo-tet cyclization of S-adenosylmethionine. nih.govnih.gov This reaction involves the nucleophilic attack of the amino group of the methionine moiety onto the γ-carbon, displacing the 5'-methylthioadenosine (MTA) group. nih.gov This step is catalytically challenging due to the high energy of the strained four-membered ring product. nih.gov Studies on AZE synthases like AzeJ suggest that the enzyme's active site creates a specific environment that supports this difficult cyclization through desolvation effects and cation-π interactions, which stabilize the transition state. nih.govnih.gov

The biosynthesis of L-azetidine-2-carboxylic acid has been proposed to occur via pathways like the methionine salvage pathway, also known as the Yang Cycle. nih.gov In one in silico design for production in Escherichia coli, the formation of L-Aze from S-adenosylmethionine is catalyzed by an L-Aze synthetase, yielding 5'-methylthioadenosine (MTA) as a co-product. nih.gov To prevent the accumulation of MTA, which can be detrimental to the cell, the pathway incorporates the Yang Cycle to biodegrade MTA, first hydrolyzing it to adenine (B156593) and 5-methylthio-D-ribose. nih.gov This integrated approach not only synthesizes the desired compound but also manages the byproducts for a sustainable biological production route. nih.gov

Non-Clinical Pharmacological Evaluation of Analogues

Analogues of this compound (ADC) serve as valuable tools for probing the function of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal communication. Current time information in Lebanon County, US. The conformationally restricted nature of the azetidine ring makes these compounds ideal for studying receptor subtype selectivity. Current time information in Lebanon County, US.

The four stereoisomers of this compound—L-trans-ADC, D-trans-ADC, L-cis-ADC, and D-cis-ADC—have been synthesized and evaluated for their activity at NMDA receptor subtypes expressed in Xenopus oocytes. Current time information in Lebanon County, US.nih.gov Electrophysiological recordings revealed distinct pharmacological profiles for each isomer. nih.gov

L-trans-ADC was identified as the most potent agonist, particularly at the NR1/NR2D subtype, with an EC₅₀ value of 50 μM. nih.gov Its potency was significantly lower at other subtypes. nih.gov In contrast, D-cis-ADC acted as a partial agonist at NR1/NR2C and NR1/NR2D receptors. nih.gov The other two isomers, L-cis-ADC and D-trans-ADC, showed low affinity and were not effective agonists. nih.gov These findings highlight the strict stereochemical requirements for activation of NMDA receptor subtypes.

Table 1: Affinity and Agonist Potency of this compound Stereoisomers at NMDA Receptors

| Compound | Affinity (Kᵢ, µM) at native NMDA Receptors nih.gov | Agonist Potency (EC₅₀, µM) at NR1/NR2A nih.gov | Agonist Potency (EC₅₀, µM) at NR1/NR2B nih.gov | Agonist Potency (EC₅₀, µM) at NR1/NR2C nih.gov | Agonist Potency (EC₅₀, µM) at NR1/NR2D nih.gov |

|---|---|---|---|---|---|

| L-trans-ADC | 10 | 470 | 170 | 95 | 50 |

| D-cis-ADC | 21 | >1000 | >1000 | 720 (partial agonist) | 230 (partial agonist) |

| D-trans-ADC | 90 | >1000 | >1000 | >1000 | >1000 |

The pharmacological investigation of this compound analogues has also briefly extended to excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate (B1630785) from the synaptic cleft. nih.gov However, research in this area is not as extensive as that for NMDA receptors. nih.gov Of the four stereoisomers, only L-trans-ADC has been reported to show affinity for native EAATs, with activity in the medium micromolar range. nih.gov Further details regarding its specific effects on EAAT subtypes or whether it acts as a substrate or inhibitor are not extensively documented in the literature. nih.gov

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | ADC |

| Azetidine-2-carboxylic acid | AZE |

| S-Adenosylmethionine | SAM |

| 5'-methylthioadenosine | MTA |

| L-trans-Azetidine-2,3-dicarboxylic acid | L-trans-ADC |

| D-trans-Azetidine-2,3-dicarboxylic acid | D-trans-ADC |

| L-cis-Azetidine-2,3-dicarboxylic acid | L-cis-ADC |

| D-cis-Azetidine-2,3-dicarboxylic acid | D-cis-ADC |

Impact on Cellular Processes in Non-Clinical Models

This compound, a non-proteinogenic amino acid, exerts significant influence on various cellular processes in non-clinical models. Its structural similarity to L-proline allows it to be mistakenly incorporated into proteins, leading to altered protein structure and function. This interference has been shown to affect morphogenesis, inflammatory responses, and collagen synthesis in different experimental settings.

Modulation of Microglial Cell Inflammatory Responses (in vitro)

Azetidine-2-carboxylic acid has been demonstrated to trigger pro-inflammatory responses in BV2 microglial cells, a murine cell line. nih.govnih.gov Exposure to the compound resulted in a significant increase in the release of nitric oxide, a key inflammatory mediator. nih.govmdpi.com Furthermore, an upregulation in the expression of several pro-inflammatory markers was observed, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Nitric Oxide Synthase 2 (NOS2). nih.govnih.gov Studies also revealed an increase in the expression of CD68 and MHC class II (MHC-2a), markers associated with microglial activation. nih.gov The compound was also found to induce the expression of matrix metalloproteinase 9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, and brain-derived neurotrophic factor (BDNF), which plays a role in microglial motility and plasticity. nih.govnih.gov These findings indicate that azetidine-2-carboxylic acid can induce a pro-inflammatory phenotype in microglial cells. nih.govnih.gov

Table 1: Effects of Azetidine-2-carboxylic Acid on Microglial Cells (in vitro)

| Parameter | Observation | References |

|---|---|---|

| Nitric Oxide (NO) Release | Robust increase | nih.govmdpi.com |

| Pro-inflammatory Markers | Increased expression of IL-1β, IL-6, NOS2, CD68, MHC-2a | nih.govnih.gov |

| Matrix Metalloproteinase 9 (MMP-9) | Induced expression | nih.govnih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | Induced expression | nih.govnih.gov |

Effects on Collagen Synthesis in Non-Human Models

The structural similarity of azetidine-2-carboxylic acid to proline leads to its misincorporation into collagen, a protein rich in proline and hydroxyproline. researchgate.netoup.com This substitution disrupts the normal synthesis and structure of collagen. caymanchem.comoup.com In studies with growing chick embryos, the administration of this proline analog was shown to inhibit the accumulation of collagen. nih.gov The resulting collagen molecules containing the analog exhibit altered morphological and physical properties. nih.gov This interference with collagen synthesis has been linked to developmental defects in some animal models. oup.comoup.com In fetal rats, the administration of L-azetidine-2-carboxylic acid resulted in reduced fibrillar collagen in the lungs. nih.gov The compound has been shown to destabilize the collagen triple helix. caymanchem.com

Table 2: Summary of Azetidine-2-carboxylic Acid's Effects on Collagen

| Model System | Effect | References |

|---|---|---|

| Growing Chick Embryos | Arrest of collagen accumulation. | nih.gov |

| Growing Chick Embryos | Altered morphological and physical properties of collagen. | nih.gov |

| Fetal Rats | Reduced fibrillar collagen in the lung. | nih.gov |

| General | Destabilizes the collagen triple helix. | caymanchem.com |

Applications in Advanced Materials and Biochemical Probes

Building Blocks for Conformationally Constrained Peptides and Peptidomimetics

The incorporation of azetidine-2,3-dicarboxylic acid and its analogs into peptide chains is a powerful strategy for creating conformationally constrained peptides and peptidomimetics. The inherent rigidity of the azetidine (B1206935) ring significantly limits the rotational freedom of the peptide backbone, allowing for the stabilization of specific secondary structures.

Azetidine-2-carboxylic acid (Aze) is a non-protein amino acid that serves as a homologue of proline. wikipedia.org Its ability to be incorporated into proteins in place of proline allows for the modification of protein properties. wikipedia.orgnih.gov For instance, peptides containing Aze have been found to be somewhat more flexible than corresponding peptides with proline due to decreased repulsive non-covalent interactions of the ring atoms with adjacent residues. nih.gov This property can destabilize ordered structures like the collagen triple helix. nih.gov

The constrained nature of this compound (ADC) makes it a valuable building block for designing molecules that can interact with specific biological targets. nih.gov These conformationally restricted analogs are used to develop peptidomimetics that can mimic or block the biological activity of natural peptides, with potential therapeutic applications. nih.govgoogle.com The synthesis of peptides containing azetidine-2-carboxylic acid has been explored to create novel biomaterials and therapeutic agents. google.com

Incorporation into Foldamers and Helical Structures

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, similar to the secondary structures of proteins. The incorporation of rigid, cyclic building blocks like this compound is a key strategy in the design of novel foldamers. The defined stereochemistry and conformational rigidity of the azetidine ring can direct the folding of a polymer chain into specific helical or turn structures. nih.gov

Chiral Scaffolds and Auxiliaries in Asymmetric Catalysis

The well-defined stereochemistry of optically active azetidine dicarboxylic acids makes them excellent candidates for use as chiral scaffolds and auxiliaries in asymmetric catalysis. rsc.orgrsc.orgcapes.gov.br Chiral auxiliaries are compounds that can be temporarily incorporated into a reactant to control the stereochemical outcome of a reaction, after which they are removed.

For example, (S)-1-Phenylethylamine has been employed as a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of trans-azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br Furthermore, C2-symmetric azetidines derived from these structures have been prepared and used as chiral auxiliaries in the asymmetric alkylation of their propionamides. rsc.orgrsc.orgcapes.gov.br Chiral azetidine-derived ligands and organocatalysts have been effectively used to induce asymmetry in a variety of chemical reactions, including Friedel-Crafts alkylations and Michael-type reactions, since the early 1990s. birmingham.ac.ukresearchgate.net The development of synthetic routes to chiral 2,3-disubstituted azetidines continues to expand their utility as valuable building blocks in asymmetric synthesis. acs.org

Probes for Elucidating Biological Pathway Mechanisms

The unique structural and chemical properties of this compound and its derivatives allow them to serve as powerful molecular probes for investigating complex biological pathways. By mimicking endogenous molecules or interacting with specific biological targets, they can help to elucidate the mechanisms of enzymes and receptors.

A prime example is their use in studying the N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission in the brain. nih.gov The four stereoisomers of this compound (ADC) have been synthesized and shown to exhibit distinct pharmacological profiles at different NMDA receptor subtypes. nih.govnih.gov This stereospecific interaction allows researchers to probe the structure and function of these receptors with high precision. For instance, L-trans-ADC shows the highest affinity for native NMDA receptors and displays the highest agonist potency at the NR1/NR2D subtype. nih.gov In contrast, D-cis-ADC acts as a partial agonist at NR1/NR2C and NR1/NR2D receptors. nih.gov This differential activity makes these isomers invaluable tools for dissecting the roles of specific NMDA receptor subtypes in neurological processes.

Furthermore, azetidine-2-carboxylic acid, as a proline mimic, has been used to study the consequences of amino acid misincorporation into proteins. nih.gov Its integration into proteins instead of proline can trigger the unfolded protein response, providing a model for studying cellular stress pathways. nih.gov The introduction of azetidine-2-carboxylic acid synthases into biosynthetic pathways has also been explored to engineer novel bioactive molecules. nih.gov

Pharmacological Activity of this compound (ADC) Stereoisomers at NMDA Receptors

| Compound | Binding Affinity (Ki, μM) at native NMDA receptors nih.gov | Agonist Potency (EC50, μM) at recombinant NMDA receptor subtypes nih.gov |

|---|

| L-trans-ADC | 10 | NR1/NR2A: 470 NR1/NR2B: 170 NR1/NR2C: 95 NR1/NR2D: 50 | | D-cis-ADC | 21 | NR1/NR2C: 720 (partial agonist) NR1/NR2D: 230 (partial agonist) | | D-trans-ADC | 90 | - | | L-cis-ADC | >100 | - |

Precursors for Phytosiderophores

L-azetidine-2-carboxylic acid is a crucial natural precursor for the biosynthesis of the mugineic acid family of phytosiderophores. clockss.orgacs.org Phytosiderophores are metal-chelating compounds released by graminaceous plants (grasses) to acquire essential micronutrients, particularly iron, from the soil. nih.gov

Specifically, L-azetidine-2-carboxylic acid is a key building block in the synthesis of 2'-deoxymugineic acid (DMA), a phytosiderophore exuded by the roots of important crops like rice, wheat, and barley. nih.govoup.com The synthesis of isotopically labeled DMA, utilizing labeled L-azetidine-2-carboxylic acid, has been instrumental in creating internal standards for quantifying DMA in soil and plant samples and for tracing its biogeochemical pathways. nih.gov The development of efficient synthetic routes to L-azetidine-2-carboxylic acid is therefore of significant interest for agricultural research, aiming to understand and improve iron nutrition in crops. clockss.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of azetidine-2,3-dicarboxylic acid, providing detailed information about its atomic connectivity, stereochemistry, and conformational preferences in solution. ipb.pt

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of this compound.

¹H-NMR: The proton spectrum reveals the chemical environment of each hydrogen atom. Key signals include those for the protons on the azetidine (B1206935) ring and the alpha-protons adjacent to the carboxylic acid groups. The chemical shifts (δ) and coupling constants (J) between neighboring protons are critical for assigning the relative stereochemistry (cis or trans) of the substituents on the azetidine ring. clockss.org For instance, the coupling constants between H-2 and H-3 can differentiate between the cis and trans isomers.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbons of the dicarboxylic acid groups are typically observed in the downfield region (around 170-180 ppm). The carbons of the azetidine ring appear at distinct chemical shifts, which are influenced by the electronegativity of the nitrogen atom and the strain of the four-membered ring. clockss.orgwisc.edu

| ¹H-NMR Data for Azetidine-2-carboxylic acid derivatives | |

| Proton | Chemical Shift (δ) ppm |

| Hα | 4.39-4.51 |

| Hβ-a | 2.29-2.51 |

| Hβ-b | 2.69-2.85 |

| Hγ | 3.54–3.83 |

Note: Data for a related compound, L-azetidine-2-carboxylic acid in D₂O. clockss.org

| ¹³C-NMR Data for Azetidine-2-carboxylic acid derivatives | |

| Carbon | Chemical Shift (δ) ppm |

| Cα | 58.4 |

| Cβ | 23.1 |

| Cγ | 42.1 |

| C=O | 172.1 |

Note: Data for a related compound, L-azetidine-2-carboxylic acid in D₂O. clockss.org

Conformational Analysis via NMR Coupling Constants

The three-dimensional conformation of the azetidine ring, which can exist in puckered forms, can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH). These coupling constants, governed by the Karplus relationship, are dependent on the dihedral angle between the coupled protons. By measuring these values, researchers can deduce the preferred conformation of the azetidine ring in solution. mdpi.comubc.ca This information is crucial for understanding how the molecule interacts with its biological targets.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for the identification, quantification, and structural characterization of this compound based on its mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of this compound in complex mixtures, such as biological samples or reaction media. chromatographyonline.comnih.gov The liquid chromatography step separates the analyte from other components in the sample before it is introduced into the mass spectrometer. The mass spectrometer then provides the molecular weight of the compound, confirming its identity. For quantitative analysis, a calibration curve is typically generated using a standard of known concentration. chromatographyonline.com Derivatization of the carboxylic acid groups is sometimes employed to improve chromatographic retention and ionization efficiency. chromatographyonline.comnih.gov

| LC-MS Method Parameters for Dicarboxylic Acid Analysis | |

| Parameter | Condition |

| Column | Agilent SB-C18 RRHD (100 × 2.1 mm, 1.8 μm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 μL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Note: A general method for dicarboxylic acids, which can be adapted for this compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. chemicalbook.comnih.gov In an MS/MS experiment, the molecular ion of this compound is selected in the first mass analyzer and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity with high confidence, even in the presence of co-eluting isomers or interfering substances. nih.gov This technique is particularly valuable for distinguishing between different stereoisomers of this compound, which may exhibit subtle differences in their fragmentation patterns. chemrxiv.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of chiral molecules, particularly peptides and proteins. americanpeptidesociety.orgnih.gov It measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the molecule's three-dimensional conformation. americanpeptidesociety.org Characteristic CD spectra are used to identify and quantify elements of secondary structure such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgnih.gov

The incorporation of azetidine carboxylic acid into a peptide chain, often as a substitute for proline, introduces significant conformational constraints that can drastically alter the peptide's secondary structure. CD spectroscopy is instrumental in studying these perturbations.

Studies on tetrapeptides containing both L-proline and L-azetidine-2-carboxylic acid (Aze) have demonstrated the profound impact of the four-membered azetidine ring. umich.edu The substitution of Aze for Pro disrupts the typical secondary structures observed in proline-rich peptides. For example, analysis of Boc-(L-Pro)3-L-Aze-Opcp in chloroform (B151607) or trifluoroethanol revealed the presence of both cis and trans peptide bonds, indicating a disruption of the ordered structure often found in polyproline peptides. umich.edu

Table 1: Conformational Analysis of Azetidine-Containing Peptides by CD Spectroscopy

| Peptide | Solvent | Observed Conformation/Structure | Reference |

|---|---|---|---|

| Boc-(L-Pro)3-L-Aze-Opcp | Trifluoroethanol / Chloroform | Presence of both cis and trans peptide bonds; perturbed secondary structure. | umich.edu |

| Boc-(L-Aze-L-Pro)2-Opcp | Trifluoroethanol | All-cis peptide bond conformation; compatible with a left-handed helix. | umich.edu |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise coordinates of atoms within a molecule, offering unambiguous proof of connectivity, stereochemistry, and molecular conformation. nih.govresearchgate.net

For chiral molecules like derivatives of this compound, X-ray crystallography can determine the absolute configuration. This is achieved through the phenomenon of anomalous scattering, where heavy atoms in the crystal interact differently with X-rays, breaking Friedel's law. nih.govmit.edu The analysis, often quantified by the Flack parameter, allows for the unambiguous assignment of the molecule's true stereochemical nature (R/S configuration). nih.goved.ac.uk This technique is crucial for validating stereospecific syntheses and understanding biological activity. For instance, the absolute configurations of complex diastereomeric spirocyclic pyrrolidines and other building blocks have been assigned using this method. acs.org The technique has advanced to where the absolute configuration of molecules containing only light atoms, such as oxygen, can be confidently determined if the crystal quality is high. mit.edu

Following chemical synthesis, X-ray crystallography provides the ultimate confirmation of a newly created azetidine derivative's molecular structure. researchgate.netjmchemsci.com It validates the expected atomic connectivity and spatial arrangement, resolving any ambiguities that might remain after analysis by other spectroscopic methods like NMR or IR. jmchemsci.com Numerous studies report the use of single-crystal X-ray diffraction to unambiguously confirm the structures of novel azetidine derivatives, such as N-(2-hydroxypropyl)azetidin-2-ones and complex spirocyclic systems. acs.orgresearchgate.net

X-ray crystallography is pivotal in structural biology for visualizing how enzymes interact with their substrates. An important example is L-azetidine-2-carboxylate hydrolase (A2CH), an enzyme that detoxifies L-azetidine-2-carboxylate (AZC), a toxic analogue of L-proline, by hydrolyzing its four-membered ring. nih.govrsc.org

Table 2: Crystallographic Data for L-Azetidine-2-carboxylate Hydrolase (A2CH)

| Parameter | A2CH from Pseudomonas sp. strain A2C | Reference |

|---|---|---|

| Space Group | P2₁ | nih.govnih.gov |

| Unit Cell Parameters | a = 35.6 Å, b = 63.6 Å, c = 54.7 Å, β = 105.5° | nih.govnih.gov |

| Resolution | 1.38 Å | nih.govnih.gov |

| Asymmetric Unit Content | One enzyme subunit | nih.govnih.gov |

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features: the carboxylic acid groups and the secondary amine within the azetidine ring.

The presence of the carboxylic acid moieties gives rise to a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the range of 1725-1700 cm⁻¹. Furthermore, C-O stretching and O-H bending vibrations associated with the carboxylic acid group would also be observable.

The secondary amine (N-H) within the four-membered azetidine ring will exhibit a stretching vibration, which for non-aromatic secondary amines typically appears in the 3350-3310 cm⁻¹ region. N-H bending vibrations are also expected. The C-N stretching vibrations of the azetidine ring would likely be found in the fingerprint region of the spectrum. While specific, comprehensive FT-IR data for this compound is not extensively detailed in publicly available literature, the expected vibrational frequencies can be inferred from the analysis of related azetidine compounds and dicarboxylic acids. researchgate.netchemicalbook.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1725 - 1700 (strong, sharp) |

| Secondary Amine | N-H Stretch | 3350 - 3310 |

| C-O Stretch | C-O Stretch | 1320 - 1210 |

| O-H Bend | O-H Bend | 1440 - 1395 |

| N-H Bend | N-H Bend | 1650 - 1580 |

| C-N Stretch | C-N Stretch | 1250 - 1020 |

Gas Chromatography (GC) with Derivatization for Analysis

Gas chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acids like this compound, direct analysis by GC is challenging. nih.gov To overcome this limitation, a derivatization step is necessary prior to GC analysis. nih.govlmaleidykla.lt Derivatization converts the polar functional groups (carboxylic acids and amine) into less polar, more volatile derivatives suitable for GC separation.

Common derivatization methods for carboxylic acids include silylation and alkylation (esterification). colostate.edu Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the acidic protons of the carboxylic acid and amine groups to form trimethylsilyl (B98337) (TMS) esters and TMS-amines, respectively. nih.govlmaleidykla.lt These TMS derivatives are significantly more volatile and thermally stable. Another approach is esterification, for instance, using BF₃/butanol, which converts the carboxylic acid groups into their corresponding butyl esters. nih.gov